molecular formula C10H16N2O B026473 1-cyclohexyl-3-methylimidazol-2-one CAS No. 101692-32-4

1-cyclohexyl-3-methylimidazol-2-one

Cat. No.: B026473
CAS No.: 101692-32-4
M. Wt: 180.25 g/mol
InChI Key: HOMUPAMMSCTWIY-UHFFFAOYSA-N
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Description

4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- is a heterocyclic compound that features an imidazolinone core with a cyclohexyl and a methyl group attached. This compound is part of the broader class of imidazolines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the imidazolinone ring. Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can be compared with other imidazolinone derivatives, such as:

  • 4-Imidazolin-2-one, 1-phenyl-3-methyl-
  • 4-Imidazolin-2-one, 1-benzyl-3-methyl- These compounds share a similar core structure but differ in the substituents attached to the imidazolinone ring. The unique combination of cyclohexyl and methyl groups in 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- imparts distinct properties, such as enhanced hydrophobicity and steric effects, which can influence its reactivity and biological activity.

Properties

CAS No.

101692-32-4

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-cyclohexyl-3-methylimidazol-2-one

InChI

InChI=1S/C10H16N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

HOMUPAMMSCTWIY-UHFFFAOYSA-N

SMILES

CN1C=CN(C1=O)C2CCCCC2

Canonical SMILES

CN1C=CN(C1=O)C2CCCCC2

Key on ui other cas no.

101692-32-4

Synonyms

1-Cyclohexyl-3-methyl-4-imidazolin-2-one

Origin of Product

United States

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